molecular formula C16H13F3O3 B14024247 Methyl 2-(benzyloxy)-5-(trifluoromethyl)benzoate

Methyl 2-(benzyloxy)-5-(trifluoromethyl)benzoate

Cat. No.: B14024247
M. Wt: 310.27 g/mol
InChI Key: LWWUAWKZGANZTJ-UHFFFAOYSA-N
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Description

Methyl 2-(benzyloxy)-5-(trifluoromethyl)benzoate is an organic compound that features a trifluoromethyl group, a benzyloxy group, and a methyl ester group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(benzyloxy)-5-(trifluoromethyl)benzoate typically involves the following steps:

    Formation of the benzyloxy group: This can be achieved by reacting a suitable benzyl alcohol derivative with a halogenated benzoic acid derivative under basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally less reactive due to the electron-withdrawing nature of the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzoate derivatives.

Scientific Research Applications

Methyl 2-(benzyloxy)-5-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-(benzyloxy)-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The benzyloxy group can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(benzyloxy)-3-chloro-4-(trifluoromethyl)benzoate
  • Methyl 2-(benzyloxy)-5-(difluoromethyl)benzoate
  • Methyl 2-(benzyloxy)-5-(trifluoromethyl)benzamide

Uniqueness

Methyl 2-(benzyloxy)-5-(trifluoromethyl)benzoate is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The combination of the benzyloxy and trifluoromethyl groups provides a distinct set of properties that can be leveraged in various applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C16H13F3O3

Molecular Weight

310.27 g/mol

IUPAC Name

methyl 2-phenylmethoxy-5-(trifluoromethyl)benzoate

InChI

InChI=1S/C16H13F3O3/c1-21-15(20)13-9-12(16(17,18)19)7-8-14(13)22-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

LWWUAWKZGANZTJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(F)(F)F)OCC2=CC=CC=C2

Origin of Product

United States

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